molecular formula C13H19BrN2O4S2 B13977979 (S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate

(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate

Cat. No.: B13977979
M. Wt: 411.3 g/mol
InChI Key: LACATDYALVQWEF-VIFPVBQESA-N
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Description

(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate is a complex organic compound that features a pyrrolidine ring, a bromothiophene moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate typically involves multiple steps. One common approach is to start with the bromination of thiophene to obtain 5-bromothiophene. This is followed by the sulfonylation of the bromothiophene to introduce the sulfonyl group. The next step involves the formation of the pyrrolidine ring, which can be achieved through a cyclization reaction. Finally, the tert-butyl carbamate group is introduced via a carbamation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups in place of the bromine atom.

Scientific Research Applications

(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of biological pathways and mechanisms.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The bromothiophene moiety may also play a role in binding to specific sites on enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
  • 4-((1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Uniqueness

(S)-tert-butyl (1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the tert-butyl carbamate group, which can enhance the compound’s stability and solubility. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activity compared to similar compounds.

Properties

Molecular Formula

C13H19BrN2O4S2

Molecular Weight

411.3 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H19BrN2O4S2/c1-13(2,3)20-12(17)15-9-6-7-16(8-9)22(18,19)11-5-4-10(14)21-11/h4-5,9H,6-8H2,1-3H3,(H,15,17)/t9-/m0/s1

InChI Key

LACATDYALVQWEF-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)S(=O)(=O)C2=CC=C(S2)Br

Origin of Product

United States

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